
Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate is a chemical compound known for its unique structural features and reactivity. It contains an isothiocyanate group and a trifluoromethyl group attached to a benzoate ester. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate typically involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl alcohol to produce the ester. Finally, the ester is treated with potassium thiocyanate to introduce the isothiocyanate group .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines, secondary amines, and thiols are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Oxidation and Reduction: Strong oxidizing or reducing agents may be used, depending on the desired transformation.
Major Products Formed
Thioureas: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Resulting from hydrolysis of the ester group.
Aplicaciones Científicas De Investigación
Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce isothiocyanate and trifluoromethyl groups into target molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles in proteins and enzymes.
Medicine: Explored for its potential in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites in biomolecules, leading to the formation of stable thiourea derivatives. This reactivity is exploited in various applications, including the modification of proteins and the development of enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Similar structure but lacks the ester group.
Ethyl 3-(trifluoromethyl)benzoate: Similar structure but lacks the isothiocyanate group.
3-Isothiocyanato-5-(trifluoromethyl)benzoic acid: Similar structure but has a carboxylic acid group instead of an ester.
Uniqueness
Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate is unique due to the presence of both the isothiocyanate and trifluoromethyl groups, which impart distinct reactivity and properties. This combination makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
918123-63-4 |
|---|---|
Fórmula molecular |
C11H8F3NO2S |
Peso molecular |
275.25 g/mol |
Nombre IUPAC |
ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H8F3NO2S/c1-2-17-10(16)7-3-8(11(12,13)14)5-9(4-7)15-6-18/h3-5H,2H2,1H3 |
Clave InChI |
ZMPHZVRLNBPKTM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CC(=C1)N=C=S)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


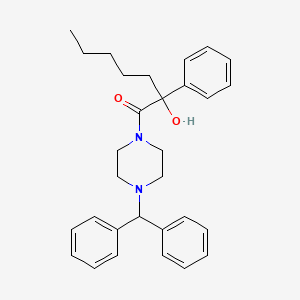
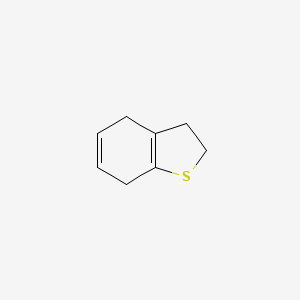
![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(4-nitrophenyl)methanimine]](/img/structure/B14209147.png)
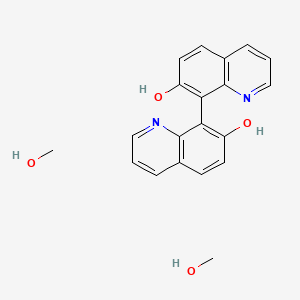
![2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14209154.png)
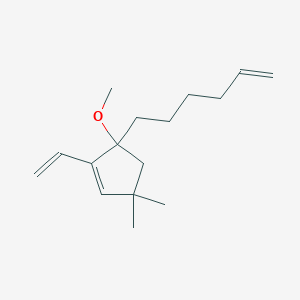
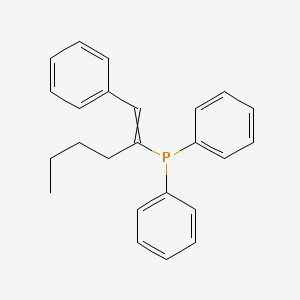
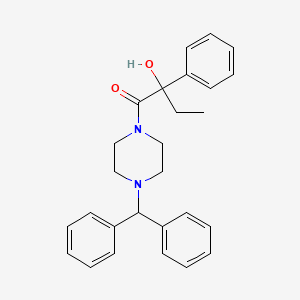
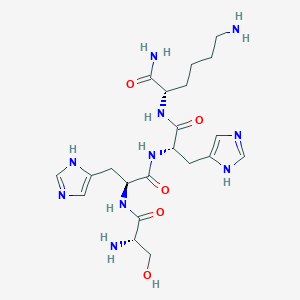


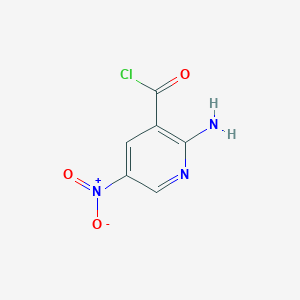
![2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14209210.png)
![Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14209212.png)
